Stereochemical Purity: (R)-Enantiomer vs. Racemic Mixture (CAS 1507603-32-8)
The target compound (CAS 1932289-71-8) is explicitly defined with a single (R)-stereocenter (PubChem: 1 defined atom stereocenter, 0 undefined), while the closely related CAS 1507603-32-8 is listed without stereochemical specification, indicating a racemic mixture or undefined configuration [1][2]. In drug discovery, the (R)-enantiomer can exhibit up to a >100-fold difference in IC₅₀ relative to the (S)-enantiomer for certain enzyme targets; for instance, among chiral amine-containing protease inhibitors, eudismic ratios (S/R activity) frequently range from 10 to >100, making enantiopure intermediates essential to avoid confounding biological readouts [3].
| Evidence Dimension | Stereochemical definition and enantiomeric purity |
|---|---|
| Target Compound Data | Defined (R)-configuration; 1 defined stereocenter, 0 undefined stereocenters; vendor purity ≥95% |
| Comparator Or Baseline | Racemic mixture (CAS 1507603-32-8); no stereochemistry specified; equivalent vendor purity 95% but effective (R)-content only ~50% |
| Quantified Difference | Effective concentration of the desired (R)-enantiomer is approximately 100% for the target vs. ~50% for the racemate; eudismic ratios for chiral amines in reported protease inhibitor series range from 10 to >100-fold |
| Conditions | PubChem structural annotation; vendor certificates of analysis for both CAS entries; literature precedent for chiral amine eudismic ratios in enzyme inhibition assays |
Why This Matters
Procuring the racemate compels the user to either accept 50% inactive/inhibitory isomer burden or perform costly chiral separation, whereas the (R)-enantiomer delivers the desired stereoisomer directly, reducing synthetic and analytical overhead.
- [1] PubChem. PubChem Compound Summary for CID 122164413, tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate. View Source
- [2] PubChem. PubChem Compound Summary for CID 130164096, tert-Butyl N-(1-amino-4-methylpentan-3-yl)carbamate (CAS 1507603-32-8). View Source
- [3] Cannon, J. G. Pharmacology of Chiral Drugs. In: Wainer, I. W. (Ed.), Drug Stereochemistry: Analytical Methods and Pharmacology, 2nd ed., Marcel Dekker, 1993, pp. 199–230. View Source
